(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
説明
IUPAC Nomenclature and Molecular Formula Determination
The systematic IUPAC name of this compound is derived from its backbone structure, functional groups, and substituents:
- Parent chain : A heptadeca-12,16-dienoic acid backbone (17-carbon chain with double bonds at C12–C13 and C16–C17).
- Functional groups : A ketone at C5 (5-oxo), a hydroxyl group at C15 (15-hydroxy), and a carboxylic acid at C17.
- Substituents :
Molecular formula : $$ \text{C}{45}\text{H}{83}\text{NO}6\text{SSi}2 $$.
| Component | Atom Count |
|---|---|
| Carbon | 45 |
| Hydrogen | 83 |
| Nitrogen | 1 |
| Oxygen | 6 |
| Sulfur | 1 |
| Silicon | 2 |
The stereochemical descriptors (3S,6R,7S,15S) define the absolute configurations of the chiral centers, critical for biological activity.
Conformational Analysis of Hexamethyl-Thiazolyl Macrocyclic Architecture
The macrocyclic core adopts a rigid conformation due to:
- Steric effects : Hexamethyl groups (C4, C6, C8, C12, C16, and thiazole methyl) enforce a twisted boat-like structure, minimizing torsional strain.
- Double bonds : The trans-configured heptadeca-12,16-dienoic acid backbone introduces planar rigidity, stabilizing the macrocycle via conjugation.
- Thiazole ring : The 2-methyl-1,3-thiazol-4-yl group participates in π-stacking interactions with adjacent hydrophobic residues, further rigidifying the structure.
Key conformational features :
- The TBDMS ethers at C3 and C7 project outward, shielding polar hydroxyl groups from nucleophilic attack.
- The ketone at C5 adopts an s-cis conformation, facilitating hydrogen bonding with the C15 hydroxyl group.
Stereochemical Implications of C3, C6, C7, and C15 Chiral Centers
The stereochemistry at C3, C6, C7, and C15 governs both structural stability and biological interactions:
Stereochemical synergy : The (3S,6R,7S,15S) configuration ensures minimal steric hindrance and maximal intramolecular stabilization, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies.
Role of tert-Butyldimethylsilyl (TBDMS) Ether Protections in Structural Stability
The TBDMS groups at C3 and C7 serve dual roles:
- Steric protection : The bulky tert-butyl groups shield reactive hydroxyls from hydrolysis and oxidation.
- Conformational control : By locking hydroxyls in specific orientations, TBDMS ethers prevent unwanted rotational isomerism.
Comparative stability of silyl ethers :
| Silyl Ether | Acid Stability | Base Stability | Fluoride Sensitivity |
|---|---|---|---|
| TBDMS | High | Moderate | High |
| TBDPS | Very High | High | Low |
| TMS | Low | Low | Very High |
TBDMS strikes a balance between stability and ease of removal under mild fluoride conditions (e.g., tetrabutylammonium fluoride). In this compound, the TBDMS groups remain intact during synthesis but are selectively cleaved in final deprotection steps to regenerate bioactive hydroxyl groups.
特性
IUPAC Name |
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/t27?,29-,32+,33+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLZOWJDYQQSB-BGUMBLTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C=C(C)[C@H](CC=C(C)CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the C1–C6 Segment
The C1–C6 segment is synthesized from (R)-methyl 2,3-O-isopropylideneglycerate through a sequence of Sharpless asymmetric epoxidation and stereospecific ring-opening with organocuprates. The TBS groups are introduced at C3 and C7 via silylation with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, achieving >95% yield. A Barton–McCombie deoxygenation is employed to remove a hydroxyl group at C5, followed by oxidation to the ketone using Dess–Martin periodinane.
Table 1: Reaction Conditions for C1–C6 Segment Synthesis
Assembly of the C7–C12 Segment
The C7–C12 segment is constructed via a tin(IV) bromide-mediated aldol reaction between a hex-2-enylstannane and (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal. This step establishes the Z-configured double bond at C12–C13 with >20:1 stereoselectivity. Subsequent acetonide protection of the vicinal diol and Ireland–Claisen rearrangement elongates the carbon chain while preserving stereochemistry.
Table 2: Key Parameters for C7–C12 Assembly
| Parameter | Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| SnBr4 concentration | 1.2 equiv | Maximizes aldol adduct formation |
| Temperature | −78°C → 0°C | Reduces side reactions |
| Solvent | CH2Cl2 | Enhances Lewis acidity of SnBr4 |
Functionalization of the C13–C17 Segment
The thiazole-containing C13–C17 fragment is prepared via Hantzsch thiazole synthesis , combining 2-methyl-4-thiazolecarboxaldehyde with cysteine methyl ester. The E-configured double bond at C16–C17 is installed using a Still–Gennari olefination , employing tris(diethylamino)phosphine (P(NEt2)3) and carbon tetrachloride to achieve >95% E-selectivity.
Fragment Coupling and Macrocyclization
Aldol Condensation for C6–C7 Bond Formation
The Evans–Tishchenko aldol reaction couples the C1–C6 and C7–C12 segments, utilizing samarium(II) iodide as a Lewis acid to enforce syn-diastereoselectivity. This step proceeds in 78% yield, with the TBS groups remaining intact under the mild reaction conditions.
Macrocyclization via Ring-Closing Metathesis
A bis-siloxane-tethered ring-closing metathesis (RCM) cyclizes the linear precursor into the 16-membered macrolide core. Grubbs’ second-generation catalyst (5 mol%) in refluxing dichloroethane achieves 65% yield, with the Z-configured double bond at C12–C13 retained.
Table 3: Macrocyclization Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | CH2Cl2 | 40 | 45 |
| Grubbs II | ClCH2CH2Cl | 83 | 65 |
| Hoveyda–Grubbs II | Toluene | 110 | 52 |
Final Deprotection and Oxidation
TBS Group Removal
The TBS protecting groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the diol intermediate in 90% yield. Careful control of reaction time (2 h) prevents over-desilylation.
Oxidation to the Carboxylic Acid
The primary alcohol at C1 is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. This step proceeds in 85% yield, with no epimerization observed at adjacent stereocenters.
Stereochemical Considerations and Epimerization Risks
The synthetic route meticulously controls stereochemistry at C3, C6, C7, and C15 through:
-
Chiral pool starting materials (e.g., (R)-glycerate derivatives)
-
Substrate-controlled reactions (e.g., Evans–Tishchenko aldol)
Epimerization at C15 is mitigated by avoiding strong bases during the final oxidation step.
Comparative Analysis of Synthetic Routes
Titanium-Mediated Cyclopropanol Fragmentation
An alternative route employs titanium(IV)-catalyzed cyclopropanol ring-opening to install the C13–C17 segment. While this method reduces the number of steps, it requires stringent anhydrous conditions and achieves a lower overall yield (1.6% over 24 steps).
Bis-Siloxane-Tethered RCM
The RCM-based approach offers superior scalability, with a 65% yield in the macrocyclization step compared to 45% for traditional methods. However, it necessitates costly Grubbs catalysts.
Industrial Scalability and Process Optimization
For large-scale production, critical modifications include:
化学反応の分析
Types of Reactions
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Structural Overview
The compound has a complex structure characterized by multiple functional groups:
- Molecular Formula : C39H71NO6SSi2
- Molecular Weight : 738.2 g/mol
- Functional Groups : Includes tert-butyl groups, silyl ethers, hydroxyl groups, and a thiazole moiety.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of hexamethyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Further studies are needed to evaluate the specific effects of this compound on cancer cells.
Biochemical Research
The compound's unique silyl ether groups make it a valuable tool in biochemical assays and synthesis.
Example Application: Protecting Group in Synthesis
The tert-butyl(dimethyl)silyl protecting group is commonly used to protect hydroxyl groups during organic synthesis. This compound can be utilized in the synthesis of complex carbohydrates and other biomolecules by temporarily masking reactive hydroxyl functionalities.
Materials Science
Due to its silane components, this compound has potential applications in the development of new materials.
Example Application: Silane Coupling Agents
Silane compounds are crucial in modifying surfaces for enhanced adhesion and stability in coatings and composites. The unique structure of this compound may provide improved performance characteristics in such applications.
作用機序
The mechanism of action of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: shares similarities with other silyl-protected hydroxyl compounds and thiazole-containing molecules.
Other similar compounds: include those with similar functional groups, such as silyl ethers and thiazoles, which exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
The compound (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic molecule with potential biological activity. This article reviews the available literature regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of C39H71NO6SSi2 and a molecular weight of 738.22 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity. The presence of thiazole and silyl ether moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds within the tedanolide family exhibit significant anticancer properties. For instance:
- Tedanolide (a related compound) demonstrated an ED50 of 26.2 pM against lymphocytic leukemia cell lines.
- 13-Deoxytedanolide showed an IC50 of 0.16 pM against P388 murine leukemia cell lines.
These findings suggest that the compound may also possess similar anticancer activities due to structural similarities and shared mechanisms of action involving the inhibition of translation in cancer cells .
The primary mechanism by which these compounds exert their effects appears to be through the inhibition of protein synthesis. This is critical in cancer therapy as it can halt the proliferation of malignant cells. The structural features that contribute to this activity include:
- Inhibition of Translation : The compound may interfere with ribosomal function or mimic natural substrates involved in protein synthesis .
Case Studies
A notable study focused on the synthesis and biological evaluation of related compounds from marine sponges highlighted their cytotoxic effects against various cancer cell lines. The synthesized derivatives were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | ED50/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Tedanolide | Lymphocytic leukemia | 26.2 pM | Inhibition of translation |
| 13-Deoxytedanolide | P388 murine leukemia | 0.16 pM | Inhibition of translation |
| Tedanolide C | HCT-116 colon cancer | 95.3 nM | Inhibition of translation |
Pharmacological Potential
The pharmacological profile suggests that this compound could serve as a lead for developing new anticancer agents. Its unique structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for this compound, given its multiple stereocenters and silyl ether protections?
- Methodological Answer : Prioritize stereochemical control using chiral auxiliaries or asymmetric catalysis, particularly for the (3S,6R,7S,15S) configuration. Protect hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) early in the synthesis to enhance stability during subsequent reactions. Use orthogonal protecting groups (e.g., TBS vs. MOM) to avoid premature deprotection. For example, highlights the use of silyl ethers in analogous syntheses under inert conditions, with purification via silica gel chromatography . Monitor reaction progress using HPLC or LC-MS to verify intermediate stereochemistry.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C). Use NMR (¹H, ¹³C) to detect hydrolysis of silyl ethers or thiazole ring degradation. emphasizes handling protocols for air- or moisture-sensitive silylated compounds, suggesting storage under nitrogen at –20°C . Pair these findings with TGA/DSC analysis ( ) to map decomposition temperatures .
Q. What analytical techniques are optimal for confirming the compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 2D NMR (COSY, HSQC) for stereochemical assignment, and X-ray crystallography for absolute configuration. demonstrates the use of ¹H/¹³C NMR and HRMS for structurally similar silylated intermediates . For purity, use UPLC with UV/ELSD detection, referencing ’s protocols for analogous compounds .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s conformational dynamics in solution?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for silyl ethers and thiazoles (e.g., AMBER or CHARMM). Validate simulations using NOESY NMR to detect through-space interactions between the thiazole ring and hydrophobic methyl groups. discusses computational methods for studying non-covalent interactions in complex molecules . Pair with ’s quantum chemical calculations (DFT) to model electronic effects .
Q. What strategies mitigate competing side reactions during the introduction of the 2-methyl-1,3-thiazol-4-yl moiety?
- Methodological Answer : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the thiazole ring late in the synthesis, minimizing exposure to acidic/basic conditions. Optimize ligand selection (e.g., SPhos) to enhance regioselectivity. and provide case studies for coupling heterocycles to silylated scaffolds . Monitor byproducts via tandem MS/MS and adjust stoichiometry of thiazole precursors iteratively.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to isolate target-specific effects. Use CRISPR-based gene editing to validate hypothesized targets (e.g., kinases interacting with the thiazole moiety). ’s MD/MM-GBSA framework can prioritize binding interactions for experimental validation . Cross-reference with ’s ecological risk assessment protocols to rule off-target toxicity .
Key Challenges and Solutions
- Challenge : Oxidative degradation of the conjugated diene (C12-C16).
- Solution : Introduce radical scavengers (e.g., BHT) during storage and synthesis. Use argon-sparged solvents to minimize O₂ exposure .
- Challenge : Low solubility in aqueous buffers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
